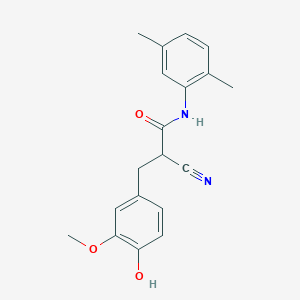![molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5](/img/structure/B2750404.png)
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the Boc group, which is an acid-labile protecting group.
Wirkmechanismus
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from unwanted reactions .
Biochemical Pathways
The use of boc-protected amines is a common practice in the synthesis of complex organic molecules, including peptides and pharmaceuticals .
Pharmacokinetics
The boc group is typically removed (deprotected) from the molecule in the final stages of synthesis, often using strong acids . This suggests that the compound’s bioavailability may be influenced by the presence or absence of the Boc group.
Result of Action
The result of the action of this compound is largely dependent on the specific context in which it is used. In general, the Boc group serves to protect amine groups during synthesis, allowing for the creation of complex molecules without unwanted side reactions . The specific molecular and cellular effects would therefore depend on the nature of the final product.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the process of adding the Boc group to amines requires the presence of a base and can be performed under aqueous conditions . The removal of the Boc group, on the other hand, typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly influence the efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common for Boc deprotection.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid: Features a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the methoxy group and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amine groups are required.
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCEUHYFOZHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
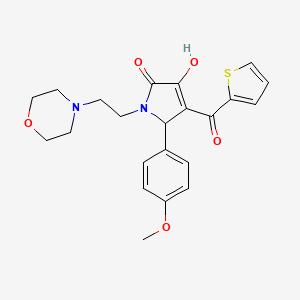
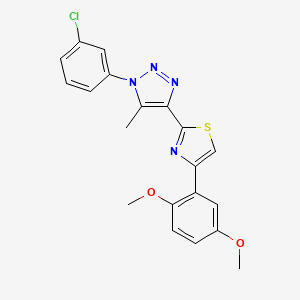
![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
![methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2750330.png)
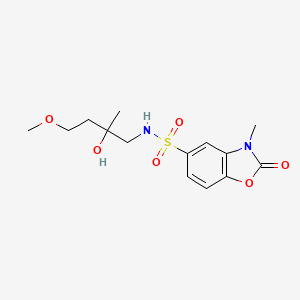
![N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
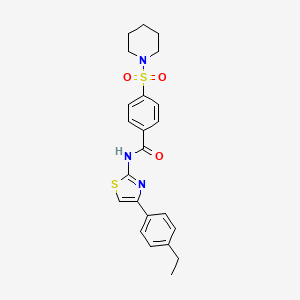
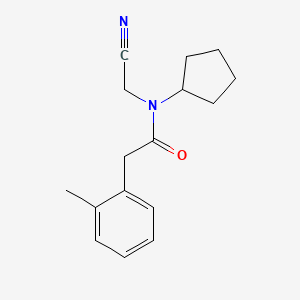
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
